molecular formula C18H23N3O3 B5083192 bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5540-69-2

bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5083192
CAS No.: 5540-69-2
M. Wt: 329.4 g/mol
InChI Key: AJIXIENUVVGOBB-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors for stepwise synthesis.

    Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the piperazine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone has diverse applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: May include enzymes, receptors, and ion channels.

    Pathways Involved: Can modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-yl[4-(3-nitrophenyl)piperazin-1-yl]methanone
  • Bicyclo[2.2.1]hept-2-yl[4-(4-aminophenyl)piperazin-1-yl]methanone
  • Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone

Uniqueness

  • Structural Features : The specific arrangement of the nitrophenyl group and the piperazine ring.
  • Reactivity : Unique reactivity patterns due to the combination of bicyclic and aromatic systems.
  • Applications : Distinct applications in medicinal chemistry and material science due to its unique properties.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(17-12-13-1-2-14(17)11-13)20-9-7-19(8-10-20)15-3-5-16(6-4-15)21(23)24/h3-6,13-14,17H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIXIENUVVGOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386028
Record name ST50908929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5540-69-2
Record name ST50908929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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